molecular formula C8H9BrO2S B1273642 4-Bromobenzylmethylsulfone CAS No. 213627-30-6

4-Bromobenzylmethylsulfone

Cat. No. B1273642
Key on ui cas rn: 213627-30-6
M. Wt: 249.13 g/mol
InChI Key: CCSFLRBJHQPXFL-UHFFFAOYSA-N
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Patent
US08399485B2

Procedure details

p-Bromobenzyl bromide (500 mg, 2 mmol) was refluxed with MeSO2Na (306 mg, 3 mmol) in Ethanol for 1 hour. The reaction was cooled, concentrated and purified by flash column (50% acetone/hexanes) to give the desired product.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
306 mg
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:9]=[CH:8][C:5]([CH2:6]Br)=[CH:4][CH:3]=1.[CH3:10][S:11]([O:13][Na])=[O:12]>C(O)C>[CH3:10][S:11]([CH2:6][C:5]1[CH:8]=[CH:9][C:2]([Br:1])=[CH:3][CH:4]=1)(=[O:13])=[O:12]

Inputs

Step One
Name
Quantity
500 mg
Type
reactant
Smiles
BrC1=CC=C(CBr)C=C1
Name
Quantity
306 mg
Type
reactant
Smiles
CS(=O)O[Na]
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The reaction was cooled
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
purified by flash column (50% acetone/hexanes)

Outcomes

Product
Name
Type
product
Smiles
CS(=O)(=O)CC1=CC=C(C=C1)Br

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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